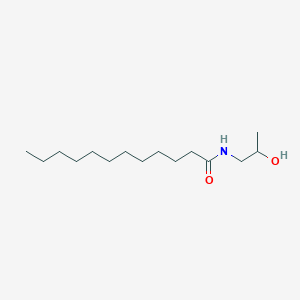
N-(2-Hydroxypropyl)dodecanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and techniques. For example, a novel cationic surfactant with a dodecan-1-aminium bromide moiety was synthesized to study its corrosion inhibition properties . Another study reported the synthesis of dimeric N-isopropylhydroxamic acids, which involved reacting acid chlorides with N-isopropylhydroxylamine . These methods provide insights into the possible synthetic routes that could be applied to N-(2-Hydroxypropyl)dodecanamide, although the exact synthesis of this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-Hydroxypropyl)dodecanamide has been analyzed using various techniques. For instance, the crystal and molecular structure of a dimeric N-isopropylhydroxamic acid was determined using single-crystal x-ray diffraction, revealing a trans conformation of the hydroxamate groups and strong intermolecular hydrogen bonds . These findings suggest that the molecular structure of N-(2-Hydroxypropyl)dodecanamide could also exhibit interesting conformational and bonding characteristics, although specific studies on this compound are not available in the provided data.
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of N-(2-Hydroxypropyl)dodecanamide. However, the synthesis and characterization of related compounds imply that N-(2-Hydroxypropyl)dodecanamide could potentially participate in reactions typical of amides and hydroxy compounds, such as hydrogen bonding and interactions with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to N-(2-Hydroxypropyl)dodecanamide have been studied. For example, the corrosion inhibition properties of a dodecan-1-aminium bromide derivative were investigated, showing that it acts as a mixed inhibitor and its adsorption follows the Langmuir isotherm . Terpolymers containing N-isopropylacrylamide were found to have variable cloud point temperatures and the ability to form micellar aggregates . These studies provide a basis for predicting the behavior of N-(2-Hydroxypropyl)dodecanamide in various environments, although direct data on this compound's properties are not provided.
Aplicaciones Científicas De Investigación
Food Contact Materials Safety : N,N-bis(2-hydroxyethyl)dodecanamide, a related compound, was evaluated for safety in food contact materials by the EFSA. It was deemed safe for consumer use provided certain migration limits are not exceeded (Flavourings, 2010).
Thixotropic Organogels : N-3-hydroxypropyl dodecanamide has been used to create thixotropic organogels. These gels show elastic behavior and align under shear flow, retaining their individual structure. This property makes them potentially useful in various industrial and scientific applications (Lescanne et al., 2004).
Analytical Chemistry : Analytical methods have been developed using alumina column chromatography for the separation of N, N-bis(2-hydroxyethyl) dodecanamide and N-(2-hydroxyethyl) dodecanamide from complex mixtures (Yoshimura & Sugiyama, 1991).
Flotation of Kaolinite : N-(2-aminoethyl)-dodecanamide and related compounds have been investigated as flotation agents for kaolinite, a clay mineral. The study provided insights into the adsorption mechanism of these compounds on kaolinite (Zhao et al., 2005).
Drug Delivery Systems : N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, which are structurally similar, have been extensively studied for their potential as carriers for biologically active compounds, especially anticancer drugs. Their application in cancer treatment and musculoskeletal diseases is a significant area of research (Kopeček & Kopec̆ková, 2010).
Ceramide Trafficking Inhibitors : N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPAs) is a family of ceramide trafficking inhibitors. The dodecanamide derivative, HPA-12, is notable for its role in inhibiting CERT-mediated sphingomyelin biosynthesis, a crucial process in cell signaling and apoptosis (Berkeš et al., 2016).
Tumor Targeting : HPMA-copolymer-based drug carriers targeted at specific receptors in endothelial cells are synthesized using dodeca(ethylene glycol) spacers. These copolymers have shown selective uptake in certain cell lines and tumor vasculature, suggesting potential in targeted cancer therapy (Pola et al., 2009).
Separation of Nuclear Waste : In the field of nuclear waste management, certain dodecanamides have been studied for their potential in separating uranium and plutonium from acidic wastes, highlighting their application in environmental remediation (Rathore et al., 2005).
Safety And Hazards
N-(2-Hydroxypropyl)dodecanamide may cause serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
N-(2-hydroxypropyl)dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-11-12-15(18)16-13-14(2)17/h14,17H,3-13H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBILEWCGWTAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861815 | |
| Record name | N-(2-Hydroxypropyl)dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Dodecanamide, N-(2-hydroxypropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-(2-Hydroxypropyl)dodecanamide | |
CAS RN |
142-54-1 | |
| Record name | Lauric acid monoisopropanolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauroyl isopropanolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanamide, N-(2-hydroxypropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Hydroxypropyl)dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxypropyl)dodecanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURIC ISOPROPANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82DUX3RRVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)
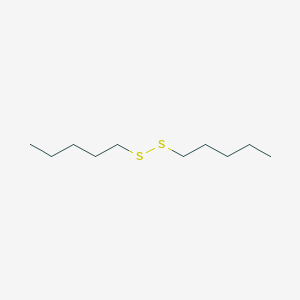
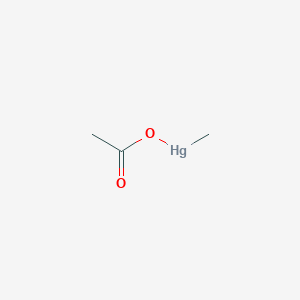
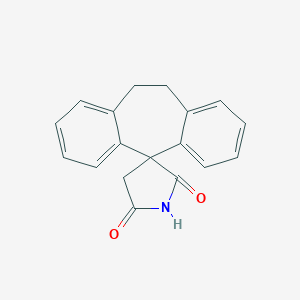
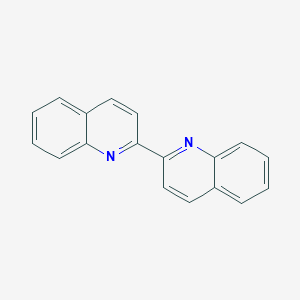
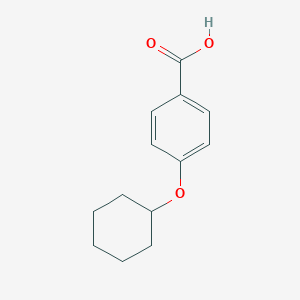
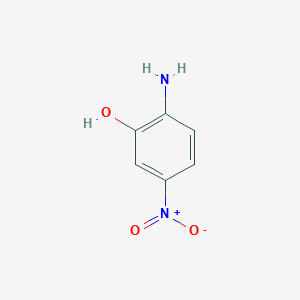
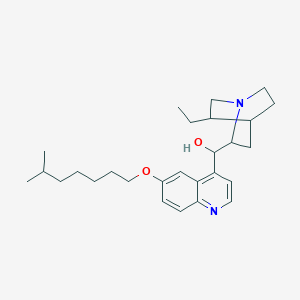
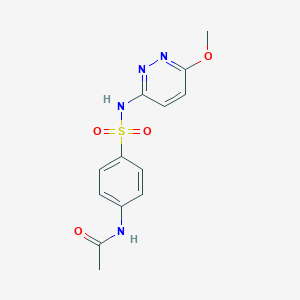
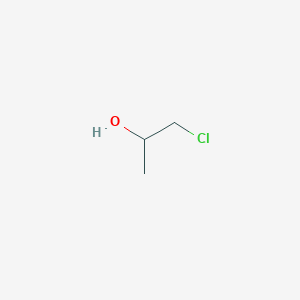
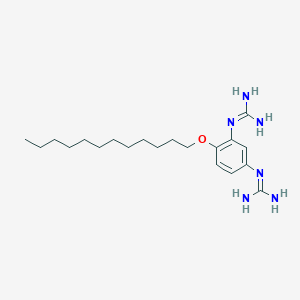

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)
